4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid
Description
4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety attached to an isoquinoline derivative. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(19)12-6-4-11(5-7-12)14-13-3-1-2-8-16(13,20)9-10-17-14/h4-7,13-14,17,20H,1-3,8-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDOWMZOOVJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the isoquinoline core, followed by the introduction of the benzoic acid group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzoic acid moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the benzoic acid moiety.
Scientific Research Applications
4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl and benzoic acid groups play crucial roles in its binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory responses and inhibiting the growth of certain cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4a-hydroxy-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-1-yl)benzoic acid: shares structural similarities with other isoquinoline derivatives and benzoic acid compounds.
Naphthalene derivatives: Compounds like 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-naphthalene have similar structural features and chemical properties.
Eudesma-4,11-dien-2-ol: Another compound with a similar core structure and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoquinoline and benzoic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
